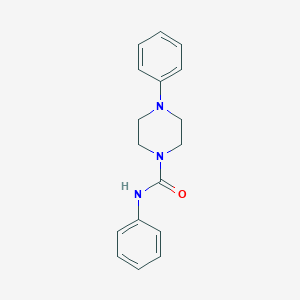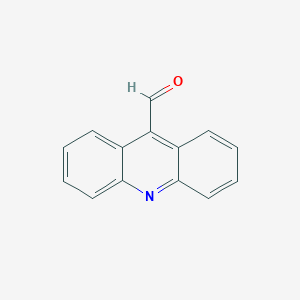
Acridine-9-carbaldehyde
Overview
Description
Acridine-9-carbaldehyde is an organic compound with the molecular formula C14H9NO. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is known for its applications in various scientific fields, particularly in fluorescence studies and as a precursor in organic synthesis .
Mechanism of Action
Target of Action
Acridine-9-carbaldehyde (9-ACA) is primarily used as a fluorescence lifetime pH indicator . Its primary target is the pH level in various environments, making it a valuable tool in fields such as oceanography, aquaculture, and biomedicine .
Mode of Action
The mode of action of 9-ACA is based on its fluorescence lifetime responses to pH . When dissolved in buffer solutions or when covalently bound to amine-modified silica, its fluorescence lifetime changes significantly with varying pH levels .
Pharmacokinetics
It’s known that the pharmacokinetic profiles of acridine drugs can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .
Result of Action
The primary result of 9-ACA’s action is a change in its fluorescence lifetime in response to pH changes . This makes it a potentially useful tool for monitoring pH in various applications, from oceanography to biomedicine .
Action Environment
The action of 9-ACA is influenced by environmental factors such as pH and the presence of other chemicals . . This suggests that the efficacy and stability of 9-ACA can be influenced by its environment.
Biochemical Analysis
Biochemical Properties
Acridine-9-carbaldehyde has been studied for its fluorescence lifetime responses to pH, showing a change in lifetime within a pH range of 5–8 . This property makes it a potential candidate for the development of new fluorescence lifetime-based pH sensors .
Cellular Effects
The cellular effects of this compound are not fully understood yet. Structurally similar acridine derivatives have shown to have significant effects on cellular processes. For example, some acridine derivatives have shown potent DNA binding and antiproliferative activity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acridine-9-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of acridine-9-methanol using oxidizing agents such as manganese dioxide or chromium trioxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary, but the goal is to achieve high yield and purity. The product is usually purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: Acridine-9-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield acridine-9-methanol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Acridine-9-carboxylic acid.
Reduction: Acridine-9-methanol.
Substitution: Depends on the nucleophile used, but can include various substituted acridines.
Scientific Research Applications
Acridine-9-carbaldehyde has several applications in scientific research:
Fluorescence Studies: It is used as a fluorescence lifetime pH indicator due to its sensitivity to pH changes.
Organic Synthesis: It serves as a precursor for the synthesis of various acridine derivatives, which are important in medicinal chemistry.
Biological Studies: Acridine derivatives, including this compound, are studied for their potential antitumor and antimicrobial properties.
Material Science: It is used in the development of optical sensors and other materials due to its unique photophysical properties.
Comparison with Similar Compounds
- Acridine-9-carboxylic acid
- Acridine-9-methanol
- 9-Chloroacridine
- 9-Aminoacridine hydrochloride monohydrate
Comparison: Acridine-9-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions. Compared to acridine-9-carboxylic acid, it is more reactive and can be easily converted into other derivatives. Acridine-9-methanol, on the other hand, is less reactive but can be oxidized to this compound. The presence of different functional groups in these compounds makes them suitable for various applications in chemistry and biology .
Properties
IUPAC Name |
acridine-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOCABSXIKQOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237081 | |
| Record name | 9-Acridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885-23-4 | |
| Record name | 9-Acridinecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Formylacridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158261 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Acridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50237081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-acridinecarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-ACRIDINECARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XN5ZGH695 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Acridine-9-carbaldehyde generated during water treatment processes?
A1: this compound has been identified as a key intermediate during the degradation of carbamazepine, a widely used antiepileptic drug often found in wastewater. Specifically, it forms during the oxidation of carbamazepine with chlorine dioxide (ClO2). []
Q2: What happens to this compound during continued water treatment?
A2: Further treatment of this compound with chlorine dioxide leads to the formation of 9-hydroxy-acridine. [] Interestingly, biological treatment methods utilizing activated sludge can also degrade this compound, ultimately producing acridone. []
Q3: Are there alternative methods for detecting this compound and related compounds during these processes?
A3: Yes, advanced mass spectrometry techniques have been successfully employed to identify and track this compound and other carbamazepine transformation products. This includes the use of ion trap, single quadrupole, and quadrupole-time-of-flight mass spectrometers. []
Q4: Beyond water treatment, are there other applications for this compound?
A4: While its presence in water treatment is well-documented, this compound and its derivative, 9-Acridinemethanamine, are also being investigated for their potential as fluorescence lifetime pH indicators. [] This application leverages the compounds' fluorescence properties, which can change depending on the pH of the surrounding environment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


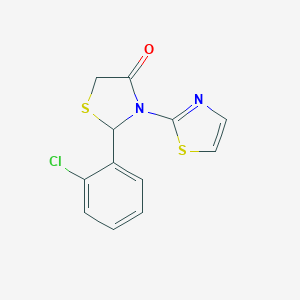
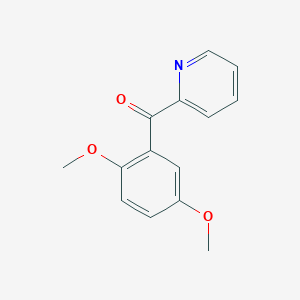
![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
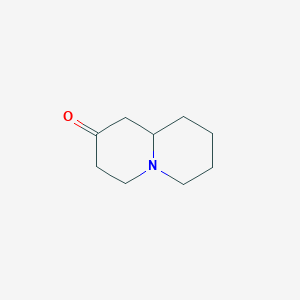


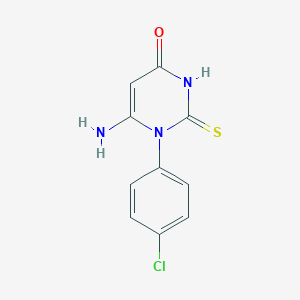

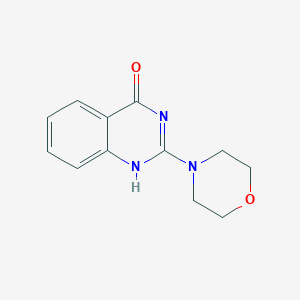
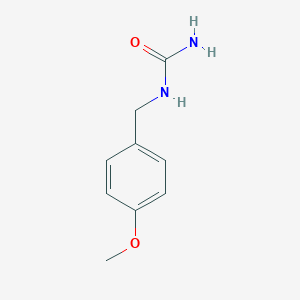
![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)
![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)
